Dichlorofluoroacetaldehyde

Descripción

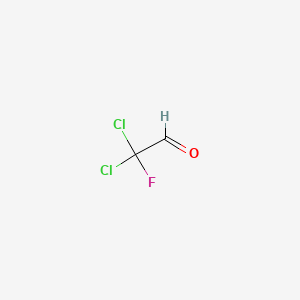

Dichlorofluoroacetaldehyde (Cl₂FCH₂O) is a halogenated aldehyde featuring two chlorine atoms and one fluorine atom attached to an acetaldehyde backbone. It belongs to the class of perhaloacetaldehydes, which exhibit distinct reactivity patterns due to their electron-withdrawing halogen substituents. Synthetically, this compound is prepared via the lithium aluminum hydride (LiAlH₄) reduction of methyl chlorofluoroacetates, a method that highlights its structural relationship with fluorinated esters .

Spectroscopic studies reveal that this compound absorbs ultraviolet (UV) light in the range of 295–365 nm, with a broad absorption band centered at 295 nm. This UV profile, measured at 296 K and 253 K, suggests significant photochemical activity, analogous to acetaldehyde, though quantum yield data remain uncharacterized . The compound’s reactivity aligns with perchlorofluoroacetones, involving halogen-dependent transformations such as nucleophilic substitutions or eliminations .

Propiedades

IUPAC Name |

2,2-dichloro-2-fluoroacetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2FO/c3-2(4,5)1-6/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVNLOJEYZYMFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(F)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2FO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878688 | |

| Record name | Dichlorofluoroacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.93 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63034-44-6 | |

| Record name | Dichlorofluoroacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063034446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorofluoroacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dichlorofluoroacetaldehyde can be synthesized from methyl dichlorofluoroacetate by reduction with lithium aluminum hydride . The reaction typically involves the following steps:

Starting Material: Methyl dichlorofluoroacetate.

Reducing Agent: Lithium aluminum hydride.

Reaction Conditions: The reaction is carried out under controlled conditions to ensure the complete reduction of the ester to the aldehyde.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction setups to ensure the efficient and safe production of the compound.

Análisis De Reacciones Químicas

Types of Reactions: Dichlorofluoroacetaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Dichlorofluoroacetic acid.

Reduction: Dichlorofluoroethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Dichlorofluoroacetaldehyde has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of dichlorofluoroacetaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The presence of halogen atoms enhances its reactivity and allows for selective interactions with specific molecular targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Dichlorofluoroacetaldehyde shares structural and functional similarities with other halogenated acetaldehydes. Below is a comparative analysis based on substituent effects, synthesis, reactivity, and applications.

Structural and Substituent Differences

Actividad Biológica

Dichlorofluoroacetaldehyde (DCFA) is a halogenated aldehyde that has garnered attention due to its potential biological activities, particularly in toxicology and pharmacology. This compound is structurally related to other aldehydes, such as chloroacetaldehyde, and exhibits unique properties that may influence its interaction with biological systems.

This compound is characterized by its electrophilic nature, which allows it to participate in various chemical reactions, including nucleophilic attacks by biological macromolecules. Its structure can be represented as follows:

This compound is derived from the chlorination of acetaldehyde and is often encountered in aqueous solutions where it can form hydrates or hemiacetals.

Biological Activity Overview

The biological activity of this compound primarily arises from its ability to interact with cellular components, leading to various effects. Research indicates that aldehydes, including DCFA, can exhibit:

- Cytotoxicity : Aldehydes are known to induce cytotoxic effects in various cell types. Studies have shown that DCFA can cause cell death through mechanisms involving oxidative stress and DNA damage.

- Mutagenicity : Similar to other halogenated aldehydes, DCFA possesses mutagenic properties, potentially leading to genetic alterations in exposed organisms.

- Reactivity with Proteins : The electrophilic nature of DCFA allows it to form adducts with nucleophilic sites on proteins, which can disrupt normal cellular functions.

Case Study 1: Cytotoxic Effects

A study investigating the cytotoxic effects of this compound on human liver cells revealed significant cell death at concentrations above 50 µM. The mechanism was attributed to increased reactive oxygen species (ROS) production and subsequent mitochondrial dysfunction. The results are summarized in Table 1.

| Concentration (µM) | Cell Viability (%) | ROS Levels (Relative Units) |

|---|---|---|

| 0 | 100 | 1.0 |

| 25 | 85 | 1.5 |

| 50 | 50 | 3.0 |

| 100 | 20 | 5.5 |

Case Study 2: Mutagenicity Assessment

In a mutagenicity assessment using the Ames test, this compound was found to induce mutations in Salmonella typhimurium strains TA98 and TA100. The mutagenic potential was significantly higher than that of acetaldehyde, suggesting a stronger interaction with DNA.

The biological activity of this compound can be explained through several mechanisms:

- Oxidative Stress Induction : The compound promotes the generation of ROS, leading to oxidative damage to lipids, proteins, and DNA.

- Protein Modification : DCFA can react with amino acid side chains (e.g., cysteine and lysine), resulting in altered protein function and potential apoptosis.

- DNA Interaction : By forming adducts with DNA bases, DCFA can interfere with replication and transcription processes, contributing to its mutagenic effects.

Toxicological Considerations

Toxicological studies have indicated that exposure to this compound may pose health risks due to its cytotoxic and mutagenic properties. Regulatory agencies have established exposure limits based on observed adverse effects in laboratory studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.